molecular formula C23H28N4O2S2 B12158839 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12158839
M. Wt: 456.6 g/mol
InChI Key: DLKDBNAWQYKASD-UHFFFAOYSA-N
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Description

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of sulfonyl, piperazine, and tetrahydrobenzothieno pyrimidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis, providing mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function. The compound’s sulfonyl and piperazine groups are key to its binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H28N4O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H28N4O2S2/c1-15-8-9-18(14-16(15)2)31(28,29)27-12-10-26(11-13-27)22-21-19-6-4-5-7-20(19)30-23(21)25-17(3)24-22/h8-9,14H,4-7,10-13H2,1-3H3

InChI Key

DLKDBNAWQYKASD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C)C

Origin of Product

United States

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